molecular formula C14H12N4OS B11517146 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one

Cat. No.: B11517146
M. Wt: 284.34 g/mol
InChI Key: ZRTNXVKCKMCNAU-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)imino]-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that features a benzothiazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and benzothiazinone moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)imino]-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2-chlorobenzothiazine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-pyrimidinyl)imino]-2,3-dihydro-4H-1,3-benzothiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)imino]-2,3-dihydro-4H-1,3-benzothiazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)imino]-2,3-dihydro-4H-1,3-benzothiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.

    2-Chlorobenzothiazine: Another precursor used in the synthesis.

    4,6-Dimethyl-2-mercaptopyrimidine: A structurally related compound with similar biological activities.

Uniqueness

2-[(4,6-dimethyl-2-pyrimidinyl)imino]-2,3-dihydro-4H-1,3-benzothiazin-4-one is unique due to its combined pyrimidine and benzothiazinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one

InChI

InChI=1S/C14H12N4OS/c1-8-7-9(2)16-13(15-8)18-14-17-12(19)10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,15,16,17,18,19)

InChI Key

ZRTNXVKCKMCNAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=O)C3=CC=CC=C3S2)C

Origin of Product

United States

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